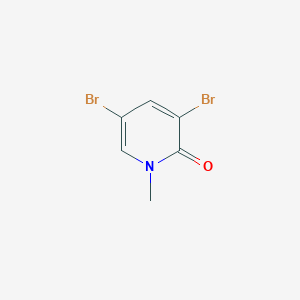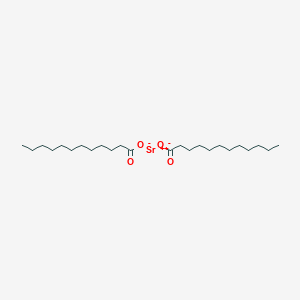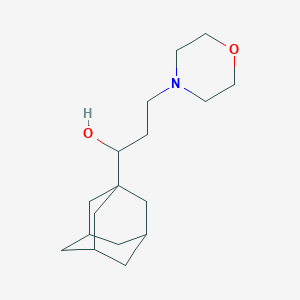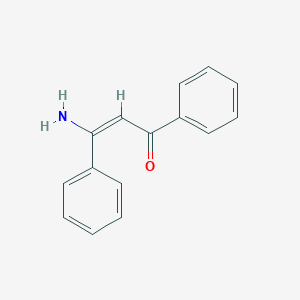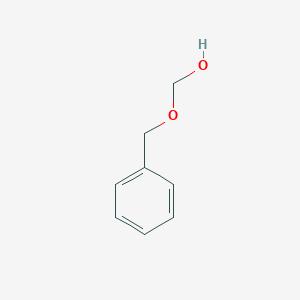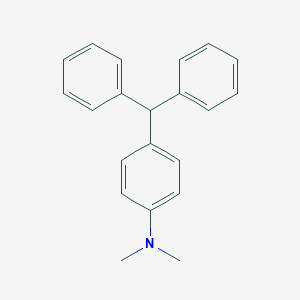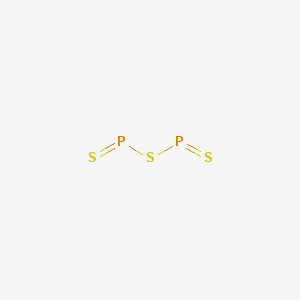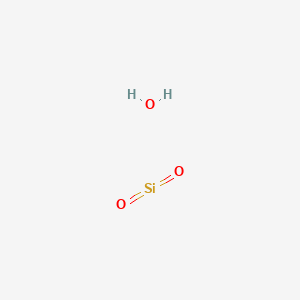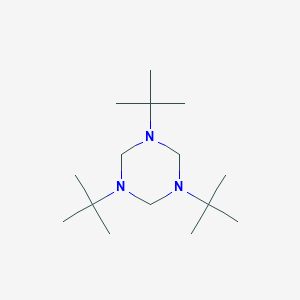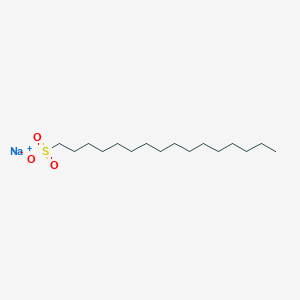
1-Hexadecanesulfonic acid, sodium salt
Overview
Description
Synthesis Analysis
The synthesis of 1-Hexadecanesulfonic acid, sodium salt, and related compounds involves efficient catalytic processes. For instance, 1-Hexanesulphonic acid sodium salt has been used as a catalyst for the green synthesis of alpha-aminophosphonates under solvent-free conditions and ultrasound irradiation, demonstrating the compound's utility in facilitating chemical reactions with good to excellent yields (Niralwad, Shingate, & Shingare, 2010). Similarly, it promoted the one-pot synthesis of amidoalkyl naphthols under microwave irradiation, showcasing its role in enhancing reaction efficiency and selectivity (Niralwad, Shingate, & Shingare, 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds related to 1-Hexadecanesulfonic acid, sodium salt, involves detailed examination of their crystalline forms and molecular arrangements. For example, the crystal and molecular structures of certain phosphonic acid derivatives and their sodium salts have been elucidated, providing insights into the geometric configurations and interactions at the molecular level (Yang et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of 1-Hexadecanesulfonic acid, sodium salt, facilitates various organic transformations. This includes its role in the synthesis of bis(indol-3-yl)methanes using ultrasound irradiation in water, indicating its potential in promoting eco-friendly synthetic routes with high yields (Joshi, Mandhane, Diwakar, & Gill, 2010).
Physical Properties Analysis
The physical properties of 1-Hexadecanesulfonic acid, sodium salt, including its behavior in solution and phase behavior, have been studied to understand its interaction with other substances and its stability under various conditions. For instance, its molecular aggregates have been examined through light scattering and microscopy, revealing insights into its polydispersity and aggregate sizes (Moroi, Katsuura, Kaibara, & Saito, 1995).
Scientific Research Applications
Catalyst for Green Synthesis : It is an efficient catalyst for the green synthesis of alpha-aminophosphonates under solvent-free conditions and ultrasound irradiation at ambient temperature, providing clean conversion and greater selectivity (Niralwad, Shingate, & Shingare, 2010).
Modified Electrode Material : As a surfactant modified carbon paste electrode (HDSNa-CPE), it shows improved analytical performance in the electroanalysis of pharmacological analytes compared to conventional carbon paste electrodes (Digua, Kauffmann, & Khodari, 1994).
Study of Molecular Aggregates : This compound has been used to study molecular aggregates in a hexadecanesulfonic acid-water system, utilizing techniques like quasi-elastic light scattering and electron microscopy (Moroi, Katsuura, Kaibara, & Saito, 1995).
Synthesis of 1,3,5-Trioxane : Research indicates its role in the synthesis of 1,3,5-trioxane, where organic salts like hexadecanesulfonic acid sodium salt significantly impact yield and catalytic activity (Yin, Hu, & Wang, 2016).
Synthesis of Bis(indol-3-yl)methanes : Utilized as a catalyst for the green synthesis of bis(indol-3-yl)methanes, it facilitates reactions in water using ultrasound irradiation, highlighting its environmental and economic advantages (Joshi, Mandhane, Diwakar, & Gill, 2010).
Development of Ion-Selective Membranes : In a study, the sodium salt of benzenesulfonic acid is used for the synthesis of new compounds with potential for ion-transport channels in membranes (Zhu, Scherbina, Bakirov, Gorzolnik, Chvalun, Beginn, & Möller, 2006).
Fluorescent Ink for Anti-Counterfeiting : 1,3,6,8-Pyrenesulfonic acid sodium salt was synthesized for use as a fluorescent ink in anti-counterfeiting applications, demonstrating its utility in creating water-soluble invisible inks (Chen, Hu, Zhang, Zhang, Huang, Ren, Zou, Ding, Liu, & Li, 2018).
Purification of 4-Hydroxy-1-Naphthalenesulfonic Acid : The sodium salt of 4-hydroxy-1-naphthalenesulfonic acid was purified using high-speed counter-current chromatography, highlighting its role in producing pure reference materials for analytical methods (Weisz & Ito, 2008).
Calorimetric Characterization : The compound was characterized calorimetrically to understand its phase behavior in aqueous systems, providing insights into its physical properties (Kallay, Hrust, & Moroi, 1990).
Lyotropic and Interfacial Behavior Study : The sodium salt of N,N'-hexane-bis (1-dodecen-1-ylsuccinamic acid), an anionic dimeric (gemini) surfactant, showed unique lyotropic phases and interfacial behavior, demonstrating its potential for varied applications (Dix & Gilblas, 2006).
Safety And Hazards
properties
IUPAC Name |
sodium;hexadecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGBYKXZVCIZRN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6140-88-1 (Parent) | |
| Record name | Sodium cetylsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015015813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6065842 | |
| Record name | 1-Hexadecanesulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 1-Hexadecanesulfonic acid, sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Hexadecanesulfonic acid, sodium salt | |
CAS RN |
15015-81-3 | |
| Record name | Sodium cetylsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015015813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexadecanesulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hexadecane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CETYLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK4E885P15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



